5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
Overview
Description
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both an aminomethyl group and a phenyl ring contributes to its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
For instance, a compound named Cetirizine Dihydrochloride, which also contains diphenhydramine hydrochloride or diphenhydramine citrate , is known to interact with H1-receptor .
Mode of Action
Similar compounds have been shown to undergoammoxidation followed by methanol addition under mild reaction conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that similar compounds have been involved indehydration–hydrogenation sequences . This suggests that the compound might affect similar biochemical pathways.
Result of Action
Similar compounds have been synthesized efficiently from biomass-derived precursors, suggesting potential applications in the production of polymers, hardeners, and elastomers .
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions, suggesting that the compound might be stable and effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride typically involves the condensation of hydrazine derivatives with β-diketones, followed by subsequent functionalization steps. One common method includes:
Condensation Reaction: Hydrazine hydrate reacts with acetophenone to form 1-phenyl-3-methyl-5-pyrazolone.
Aminomethylation: The pyrazolone derivative is then treated with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the aminomethylated pyrazolone with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrazolone ring to pyrazolidinone derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Pyrazolidinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-Aminothiazole-4-carboxylic acid
- Aminomethyl propanol
Comparison:
- 2-(Aminomethyl)benzimidazole dihydrochloride: Similar in having an aminomethyl group, but differs in the core structure (benzimidazole vs. pyrazolone).
- 2-Aminothiazole-4-carboxylic acid: Shares the aminomethyl group but has a thiazole ring instead of a pyrazolone ring.
- Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group, differing significantly in structure and reactivity.
The uniqueness of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride lies in its pyrazolone core, which imparts distinct chemical properties and potential biological activities compared to the other compounds.
Properties
IUPAC Name |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWWERRVKULCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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